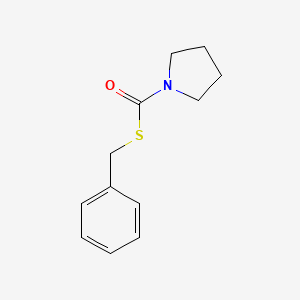

S-benzyl 1-pyrrolidinecarbothioate

Description

Contextualization of Pyrrolidine-Based Thioesters within Organic Chemistry

Pyrrolidine-based thioesters belong to the larger family of thioesters, which are recognized for their role as activated acyl donors. In organic synthesis, the thioester group serves as a versatile functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the thioester is intermediate between that of an acid chloride and an ester, allowing for controlled acyl transfer reactions. nih.gov

The pyrrolidine (B122466) moiety, being a secondary amine, imparts specific properties to the thioester. The nitrogen atom can influence the electronic properties of the carbonyl group and can also serve as a point for further functionalization. Pyrrolidine-containing compounds are widely explored as organocatalysts, ligands for transition metals, and as key building blocks in the synthesis of complex molecules. nih.gov The incorporation of a thioester functionality onto the pyrrolidine scaffold, therefore, opens up possibilities for creating novel reagents and catalysts with tailored reactivity and selectivity.

Structural Significance of the S-benzyl Moiety in Related Chemical Compounds

The S-benzyl group, a phenylmethyl group attached to a sulfur atom, plays a multifaceted role in the properties and applications of chemical compounds. In the context of S-benzyl 1-pyrrolidinecarbothioate, the benzyl (B1604629) group significantly influences the molecule's steric and electronic characteristics.

The benzyl group is a common pharmacophore in numerous anti-cancer compounds and other biologically active molecules. nih.govresearchgate.net Its presence can modulate the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and pharmacokinetic properties. Furthermore, the benzylic position is known for its enhanced reactivity, which can be exploited in various chemical transformations. wikipedia.org

In the realm of synthetic organic chemistry, the benzyl group is frequently employed as a protecting group for various functionalities, including thiols. wikipedia.org While its removal can sometimes require harsh conditions, its stability towards a range of reaction conditions makes it a valuable tool in multi-step syntheses. wikipedia.org The S-benzyl group in this compound can potentially be cleaved to reveal the corresponding thiol, offering a pathway to further derivatization.

Emerging Research Avenues for this compound and Analogues

While specific research on this compound is still emerging, the broader fields of pyrrolidine chemistry and thioester applications provide a roadmap for potential research directions. The development of novel synthetic methodologies for accessing this compound and its analogues is a primary area of interest. One documented synthetic route involves the reaction of pyrrolidine with carbon monoxide and benzyl bromide.

The exploration of the catalytic activity of this compound and related compounds in organic reactions is another promising avenue. Given the known catalytic prowess of other pyrrolidine derivatives, these thioesters could potentially act as organocatalysts or ligands in various transformations.

In medicinal chemistry, the synthesis and biological evaluation of analogues of this compound could lead to the discovery of new therapeutic agents. researchgate.net By modifying the pyrrolidine ring or the benzyl group, researchers can fine-tune the molecule's properties to target specific biological pathways. The investigation of these compounds as potential inhibitors of enzymes or as modulators of protein-protein interactions represents a significant area for future research. The development of thioester-containing polymers for applications in materials science is another area where this class of compounds could find utility. warwick.ac.uk

Structure

3D Structure

Properties

CAS No. |

51861-49-5 |

|---|---|

Molecular Formula |

C12H15NOS |

Molecular Weight |

221.32 g/mol |

IUPAC Name |

S-benzyl pyrrolidine-1-carbothioate |

InChI |

InChI=1S/C12H15NOS/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

FMPSNJKAXKOFFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Organic Chemistry of S Benzyl 1 Pyrrolidinecarbothioate Transformations

Elucidation of Reaction Mechanisms in Synthetic Processes

The synthesis and subsequent reactions of S-benzyl 1-pyrrolidinecarbothioate can proceed through various mechanistic routes. The specific pathway is often dictated by the nature of the reactants, solvent, and reaction conditions.

Nucleophilic substitution reactions are fundamental to the chemistry of this compound. These reactions can occur at two primary sites: the electrophilic carbonyl carbon and the benzylic carbon.

Substitution at the benzylic carbon involves the displacement of the thiocarbamate group by a nucleophile. This can proceed via either an SN1 or SN2 mechanism.

SN2 Pathway : A bimolecular nucleophilic substitution (SN2) reaction would involve a direct, one-step attack of a nucleophile on the benzylic carbon, leading to the displacement of the 1-pyrrolidinecarbothioate anion as the leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The kinetics of such a reaction would be second order, being first order in both the substrate and the nucleophile. The stereochemistry at the benzylic carbon, if it were a chiral center, would proceed with inversion of configuration.

SN1 Pathway : A unimolecular nucleophilic substitution (SN1) reaction would proceed through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a relatively stable benzyl (B1604629) carbocation. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate and the leaving group. The reaction kinetics would be first order, depending only on the concentration of the substrate. Due to the planar nature of the carbocation intermediate, if the starting material were chiral, the product would be a racemic mixture.

Table 1: Factors Influencing SN1 vs. SN2 Pathways at the Benzylic Carbon

| Factor | SN1 Favored | SN2 Favored |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Substrate | Formation of stable carbocation (benzyl) | Sterically unhindered |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group required | Good leaving group required |

| Kinetics | First order: rate = k[Substrate] | Second order: rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Nucleophilic attack at the carbonyl carbon of the thiocarbamate group typically proceeds via a nucleophilic acyl substitution, which is an addition-elimination mechanism. chemistrysteps.com

The carbonyl carbon is electrophilic due to the polarization of the C=O bond. A nucleophile adds to this carbon, breaking the π-bond and forming a tetrahedral intermediate. In this intermediate, the negative charge is localized on the oxygen atom. The stability of this intermediate is crucial for the reaction to proceed. Subsequently, the carbonyl group is reformed by the elimination of a leaving group. In the case of this compound, the leaving group would be the benzylthiolate anion (-SCH2Ph).

Kinetic studies on the aminolysis of aryl N-phenyl thiocarbamates have indicated that these reactions can proceed through a concerted mechanism or a stepwise process involving a tetrahedral intermediate. nih.gov The nature of the nucleophile and the leaving group heavily influences the preferred pathway. For instance, the reaction rates for the aminolysis of aryl N-phenyl thiocarbamates are significantly faster than their oxygen-containing counterparts (aryl N-phenylcarbamates), suggesting that the mechanism for the thiocarbamate is likely concerted. nih.gov

Rearrangement Reactions Involving the this compound Structure

A notable rearrangement reaction for thiocarbamates is the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular migration of an aryl or alkyl group from the oxygen atom of an O-thiocarbamate to the sulfur atom, forming an S-thiocarbamate. This transformation is thermally driven and is a key method for synthesizing thiophenols from phenols. wikipedia.orgjk-sci.com

However, this compound is already an S-thiocarbamate. Therefore, it would not undergo a standard Newman-Kwart rearrangement. The reverse reaction, the rearrangement of an S-thiocarbamate to an O-thiocarbamate, is generally not observed as the conversion of a C=S bond to a more stable C=O bond is the thermodynamic driving force for the forward reaction. organic-chemistry.orgjk-sci.com

While the classic Newman-Kwart rearrangement is not applicable, other potential rearrangements could involve the benzyl group or the pyrrolidine (B122466) ring under specific conditions, such as photochemical or radical-initiated processes. For instance, allylic thiocarbamates are known to undergo researchgate.netresearchgate.net-sigmatropic rearrangements. thieme-connect.com While the benzyl group is not an allyl group, related rearrangements under certain catalytic conditions cannot be entirely ruled out.

Oxidative and Reductive Chemical Transformations

The sulfur atom in this compound is susceptible to oxidation. Oxidation can lead to the formation of sulfoxides and sulfones. The specific products would depend on the nature of the oxidizing agent and the reaction conditions. For example, mild oxidizing agents might selectively oxidize the sulfur to a sulfoxide (B87167), while stronger oxidants could lead to the sulfone. Studies on dithiocarbamates have shown that they can be oxidized by various agents, including those used in water disinfection, which can lead to the formation of different degradation products. nih.gov

The reduction of thiocarbamates is also a possible transformation. Reductive desulfurization of dithiocarbamates has been achieved using radical-mediated reactions under tin-free conditions. nih.gov Similar conditions could potentially be applied to this compound to cleave the carbon-sulfur bond, leading to the formation of toluene (B28343) and the corresponding pyrrolidine-1-carboxamide.

Investigation of Electrophilic and Nucleophilic Sites within the Molecular Structure

The molecular structure of this compound possesses distinct electrophilic and nucleophilic sites, which dictate its reactivity.

Electrophilic Sites:

Carbonyl Carbon: As discussed, the carbonyl carbon is a primary electrophilic center due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. stackexchange.com Thioesters are generally considered more electrophilic at the carbonyl carbon than their corresponding oxygen esters because the resonance donation from the sulfur lone pair to the carbonyl group is less effective than from an oxygen lone pair. stackexchange.com This is due to the poorer overlap between the sulfur 3p orbital and the carbon 2p orbital of the carbonyl group.

Benzylic Carbon: The benzylic carbon is another electrophilic site, susceptible to nucleophilic attack in SN1 and SN2 reactions, as it is attached to the electronegative sulfur atom.

Nucleophilic Sites:

Carbonyl Oxygen: The lone pairs on the carbonyl oxygen atom give it nucleophilic and basic character. It can be protonated under acidic conditions, which would further activate the carbonyl carbon towards nucleophilic attack.

Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons and is nucleophilic. However, its nucleophilicity is significantly diminished due to delocalization of the lone pair into the adjacent carbonyl group (amide resonance).

Sulfur Atom: The sulfur atom has lone pairs of electrons, making it a potential nucleophilic center. However, in the context of the thiocarbamate, its nucleophilicity is influenced by the surrounding groups.

Table 2: Summary of Reactive Sites in this compound

| Site | Character | Potential Reactions |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (Addition-Elimination) |

| Benzylic Carbon | Electrophilic | Nucleophilic Substitution (SN1, SN2) |

| Carbonyl Oxygen | Nucleophilic/Basic | Protonation |

| Pyrrolidine Nitrogen | Weakly Nucleophilic | Participation in resonance |

| Sulfur Atom | Nucleophilic/Redox-active | Oxidation (to sulfoxide/sulfone), Alkylation |

Computational Chemistry and Theoretical Investigations of S Benzyl 1 Pyrrolidinecarbothioate

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry and predicting vibrational frequencies. nih.govresearchgate.net For a molecule like S-benzyl 1-pyrrolidinecarbothioate, a DFT study, likely employing a functional such as B3LYP combined with a basis set like 6-311G, would be performed to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface. researchgate.netnih.gov

The geometry optimization process calculates the forces on each atom and iteratively adjusts their positions until a stationary point is reached where the net forces are zero. The output of this calculation provides key structural parameters.

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Significance |

| C=S Bond Length | The length of the double bond between the carbon and sulfur atoms of the carbothioate group. | Indicates the bond order and strength, which influences reactivity. |

| C-N Bond Length | The length of the single bond between the carbonyl carbon and the pyrrolidine (B122466) nitrogen. | Reveals information about potential delocalization and the partial double-bond character due to resonance. |

| S-C (benzyl) Bond Length | The length of the bond connecting the sulfur atom to the benzylic carbon. | Relates to the stability of the S-benzyl group. |

| Pyrrolidine Ring Puckering | Dihedral angles within the five-membered pyrrolidine ring. | Defines the specific conformation (e.g., envelope or twist) of the pyrrolidine ring. |

| Torsional Angles | The dihedral angle defining the orientation of the benzyl (B1604629) group relative to the carbothioate plane. | Determines the overall molecular shape and steric hindrance. |

Note: Specific values are not provided as they are dependent on the specific computational study.

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. researchgate.netnih.gov This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (like FT-IR). By comparing these calculated frequencies with experimental data, the accuracy of the computational model can be validated. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. orientjchem.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. nih.gov

For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the electron-rich parts of the molecule, such as the sulfur and nitrogen atoms, while the LUMO may be distributed over the carbonyl group and the benzyl ring.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile. nih.gov |

Note: The values are calculated from the HOMO and LUMO energies obtained through quantum chemical computations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, using a color scale to indicate different potential values. This tool is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting how it will interact with other species. nih.govnih.gov

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and sulfur atoms, highlighting them as sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Advanced Molecular Modeling and Simulation Techniques

Beyond static quantum mechanical calculations, advanced modeling techniques can explore the dynamic behavior and reactivity of molecules.

This compound has several rotatable bonds, particularly around the carbothioate linkage and the benzyl group. This allows the molecule to exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers.

This process can be performed by rotating specific dihedral angles in increments and calculating the energy of each resulting structure. The structures corresponding to energy minima are the stable conformers. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how its shape influences its properties and interactions.

Computational chemistry can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves calculating the reaction pathway and identifying the transition state—the highest energy point along this path.

The transition state structure is a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This provides critical insights into the reaction kinetics and mechanism. For this compound, this could be applied to study its hydrolysis, oxidation, or other potential reactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular properties. researchgate.net For a hypothetical QSAR study on this compound and its analogues, the primary objective would be to develop a predictive model that can estimate the biological activity (e.g., enzyme inhibition, receptor binding affinity) of new, unsynthesized compounds of this class.

The initial and one of the most critical stages in QSAR model development is the selection of molecular descriptors. researchgate.net These are numerical values that encode different aspects of the molecular structure, such as physicochemical, topological, electronic, and steric properties. hufocw.org For a series of analogues of this compound, a diverse range of descriptors would be calculated to capture the structural variations within the set.

Hypothetical Data Set and Descriptor Calculation:

To build a QSAR model, a dataset of this compound derivatives with experimentally determined biological activities (e.g., inhibitory concentration, IC₅₀) would be required. The following table represents a hypothetical dataset for this purpose.

Table 1: Hypothetical Dataset of this compound Derivatives and their Biological Activity

| Compound ID | R-Group Variation | Experimental Activity (pIC₅₀) |

| 1 | H | 5.20 |

| 2 | 4-Cl | 5.85 |

| 3 | 4-CH₃ | 5.45 |

| 4 | 4-NO₂ | 6.10 |

| 5 | 3-Cl | 5.70 |

| 6 | 3-CH₃ | 5.35 |

| 7 | 2-Cl | 5.50 |

| 8 | 2-CH₃ | 5.15 |

| 9 | 4-OCH₃ | 5.60 |

| 10 | 4-F | 5.75 |

Following the compilation of the dataset, a wide array of molecular descriptors would be calculated for each compound. These descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching (e.g., Molecular Weight, Kier & Hall connectivity indices, Kappa shape indices). hufocw.org

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include descriptors of molecular volume and surface area (e.g., Solvent-Accessible Surface Area, Molar Volume). hufocw.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies (e.g., Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy). hufocw.org

Physicochemical Descriptors: These relate to the bulk properties of the compound (e.g., LogP for lipophilicity, Molar Refractivity). youtube.com

Model Development:

With the calculated descriptors, the next step is to develop a mathematical model. A common approach is Multiple Linear Regression (MLR), which aims to find the best linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.gov The goal is to select a subset of descriptors that provides the best correlation with the activity, while being statistically robust and avoiding overfitting.

A hypothetical MLR model for our dataset might look like the following equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Weight)

Where β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients for the respective descriptors. The selection of these specific descriptors would be the result of a rigorous statistical process, such as stepwise regression or genetic algorithms, to identify the most relevant variables. nih.gov

The validation of a QSAR model is arguably the most crucial step, as it determines the reliability and predictive power of the developed model. basicmedicalkey.comnih.gov A model is not considered valid until its robustness and ability to predict the activity of new compounds have been thoroughly assessed. nih.gov Validation is typically performed through internal and external validation procedures. basicmedicalkey.comnih.gov

Internal Validation:

Internal validation assesses the stability and robustness of the model using the initial dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. nih.govcodessa-pro.com In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. dataaspirant.com This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) is indicative of good internal predictive power.

External Validation:

External validation is a more stringent test of a model's predictive capability. acs.orgmdpi.com It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. researchgate.net The predictive performance is often evaluated by the predictive r² (r²_pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds.

Hypothetical Validation Statistics:

The following table presents a set of hypothetical statistical parameters that would be used to evaluate the validity of a QSAR model for this compound derivatives.

Table 2: Hypothetical Validation Statistics for a QSAR Model

| Statistical Parameter | Description | Acceptable Value | Hypothetical Value |

| r² | Coefficient of determination (goodness of fit) | > 0.6 | 0.85 |

| q² (or Q²) | Cross-validated correlation coefficient (internal validation) | > 0.5 | 0.75 |

| r²_pred | Predictive r² for the external test set | > 0.6 | 0.79 |

| F-statistic | Fisher test value (statistical significance of the model) | High value | 85.6 |

| Standard Deviation (s) | Standard deviation of the regression | Low value | 0.25 |

These hypothetical values would suggest a statistically robust and predictive QSAR model. A high r² indicates a good fit of the model to the training data. scielo.br A high q² suggests good internal stability, and a high r²_pred indicates a strong capability to predict the activity of new compounds. scielo.br The F-statistic and standard deviation provide further confidence in the statistical significance and precision of the model.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to within 5 ppm).

For S-benzyl 1-pyrrolidinecarbothioate (C₁₂H₁₅NOS), this technique can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. The expected monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). The experimentally measured exact mass from an HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be compared to this calculated value. For instance, in studies of related S-benzyl dithiocarbamates, HRMS (ESI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, providing definitive evidence of the compound's elemental composition. acs.org

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 222.0947 |

| [M+Na]⁺ | 244.0766 |

| [M+K]⁺ | 260.0506 |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and Heteronuclear NMR (e.g., ⁷⁷Se for specific derivatives)

¹H NMR Spectroscopy provides a map of all the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the three sets of methylene protons within the pyrrolidine (B122466) ring. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are all used to assign the structure.

¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule. The spectrum for this compound would be expected to show a peak for the thiocarbonyl carbon (C=S), signals for the aromatic carbons, a signal for the benzylic carbon, and peaks for the four carbons of the pyrrolidine ring. The chemical shift of the thiocarbonyl carbon is particularly diagnostic, typically appearing significantly downfield. In related S-benzyl dithiocarbamate (B8719985) compounds, the dithiocarbamate carbon (N-C=S) appears around 194-197 ppm. acs.org

Heteronuclear NMR could be employed for derivatives of this compound. For example, if a selenium analogue (S-benzyl 1-pyrrolidineselenocarbothioate) were synthesized, ⁷⁷Se NMR would be a valuable tool. The ⁷⁷Se nucleus is NMR-active (spin ½) and its chemical shift would provide direct evidence for the selenium-containing functional group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiocarbonyl C=S | - | ~195-200 |

| Benzyl-CH₂ | ~4.2 - 4.4 (s) | ~35 - 40 |

| Phenyl-C (ipso) | - | ~136 - 138 |

| Phenyl-C (ortho, meta, para) | ~7.2 - 7.4 (m) | ~127 - 130 |

| Pyrrolidine C-2, C-5 | ~3.5 - 3.8 (t) | ~48 - 52 |

| Pyrrolidine C-3, C-4 | ~1.9 - 2.1 (m) | ~24 - 28 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be observed between the adjacent methylene groups within the pyrrolidine ring (e.g., H-2/H-3 and H-3/H-4), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.net It provides a definitive link between the proton spectrum and the carbon spectrum. For example, it would show a cross-peak connecting the benzylic CH₂ proton signal to the benzylic carbon signal, and likewise for each CH₂ group in the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between ¹H and ¹³C atoms, typically over two or three bonds. researchgate.net This is exceptionally useful for connecting molecular fragments. For instance, HMBC would show a correlation from the benzylic protons to the thiocarbonyl carbon and the ipso-carbon of the phenyl ring. It would also show correlations from the pyrrolidine protons at C-2 and C-5 to the thiocarbonyl carbon, definitively establishing the connection between the pyrrolidine ring and the thiocarbamate group.

Dynamic NMR for Tautomeric and Conformational Equilibria Studies in Solution

The structure of this compound possesses a C-N bond within the thiocarbamate group that has partial double bond character due to resonance. This can lead to restricted rotation around this bond, resulting in the existence of conformational isomers (rotamers) that may interconvert on the NMR timescale.

Dynamic NMR (DNMR) is the study of these exchange processes. At low temperatures, the rotation might be slow enough to observe separate NMR signals for each rotamer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the changes in the NMR lineshape with temperature, the energy barrier (activation energy) for this rotational process can be calculated.

Furthermore, while less common for thiocarbamates compared to related amides, DNMR could also investigate potential tautomeric equilibria, such as a proton transfer from an adjacent carbon to the sulfur or nitrogen atoms, should such a process occur under specific conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light in a characteristic manner at specific frequencies, making these methods excellent for functional group identification.

Functional Group Identification and Bond Characterization

The IR and Raman spectra of this compound would provide a molecular "fingerprint," with characteristic bands confirming the presence of its key structural features.

C=S Stretch : The thiocarbonyl group has a characteristic stretching vibration. In thiocarbamates, this band is typically observed in the IR spectrum in the region of 1250-1020 cm⁻¹. Its exact position can be influenced by the electronic nature of the substituents on the nitrogen and sulfur atoms.

C-N Stretch : The stretching vibration of the C-N bond in the thiocarbamate linkage is expected in the 1350-1280 cm⁻¹ region.

Aromatic C-H Stretch : The stretching of C-H bonds on the benzene (B151609) ring typically appears as a group of sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch : The C-H stretching vibrations of the methylene groups in the pyrrolidine and benzyl moieties are expected just below 3000 cm⁻¹.

Aromatic C=C Bending : The out-of-plane (o.o.p.) bending vibrations of the aromatic C-H bonds are strong and characteristic in the 900-675 cm⁻¹ region, and their pattern can help confirm the monosubstituted nature of the benzene ring.

Raman spectroscopy would provide complementary information. While the C=S stretch is often weak in the IR, it can sometimes give a stronger signal in the Raman spectrum. Symmetrical vibrations and C-S bonds also tend to be more Raman-active.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C-N (Amide-like) | Stretch | 1350 - 1280 |

| C=S (Thiocarbonyl) | Stretch | 1250 - 1020 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

| Aromatic C-H | Out-of-plane bend | 900 - 675 |

Note: These are predicted frequency ranges. Experimental data is required for confirmation.

Comparison of Experimental and Theoretical Vibrational Frequencies

The vibrational properties of this compound are effectively studied by comparing experimentally obtained infrared spectra with frequencies calculated through theoretical methods. Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional with a 6-311G++(d,p) basis set, have proven to be reliable for predicting vibrational modes. researchgate.net

A strong correlation is generally observed between the calculated and experimental frequencies, although the theoretical values are often slightly higher due to the calculations being performed on a single molecule in the gaseous state and the inherent anharmonicity of vibrations. mdpi.com For instance, the characteristic C=O stretching vibration in related compounds is experimentally observed around 1708.6 cm⁻¹, while DFT (B3LYP) calculations predict this band at approximately 1728 cm⁻¹. researchgate.net This level of agreement is considered good for medium-sized organic molecules. researchgate.net Similar correlations are found for other significant vibrations, such as the aromatic C-H stretching and the C-N stretching modes. researchgate.net

Below is a comparative table of key vibrational frequencies, illustrating the typical agreement between experimental (FT-IR) and theoretical (DFT/B3LYP) data for analogous structures.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | ~3060 | 3063 - 3048 | Stretching of C-H bonds on the benzyl group |

| Aliphatic C-H Stretch | ~2975 | 2984 - 2972 | Stretching of C-H bonds on the pyrrolidine ring |

| C=O Stretch (Thioester) | ~1709 | ~1728 | Carbonyl group stretching |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For molecules containing benzyl and amide-like functionalities, such as this compound, X-ray analysis provides critical data on bond lengths, bond angles, and torsion angles that define the molecule's conformation. nih.gov

In analogous structures, the crystal packing is often stabilized by a network of intermolecular interactions. mdpi.com The conformation is frequently non-planar. For example, in related benzylamide structures, the phenyl ring of the benzyl group is often positioned nearly orthogonally to the plane of the amide or carbamate (B1207046) group. nih.gov The C7—N2—C8—C9 torsion angle in a similar structure was found to be -88.1 (4)°, highlighting this twisted conformation. nih.gov Such studies reveal that the pyrrolidine ring typically adopts an envelope or twisted conformation to minimize steric strain.

The crystallographic data for a molecule like this compound would be expected to crystallize in a common space group, such as P2₁/n or P2₁2₁2₁, with one molecule in the asymmetric unit. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Related Molecular Structure

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8152 |

| b (Å) | 9.6305 |

| c (Å) | 9.8465 |

| β (°) | 116.785 |

| Volume (ų) | ~833 |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Both high-performance liquid chromatography and gas chromatography offer powerful solutions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. A reverse-phase HPLC method is typically employed for this type of compound. nih.gov

The separation can be achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and water is effective, with the ratio adjusted to achieve optimal retention and resolution. nih.govsielc.com For detection, a UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance, such as near one of its λₘₐₓ values. nih.gov For applications requiring mass analysis, the phosphoric acid often used as a mobile phase modifier can be replaced with formic acid to ensure compatibility with mass spectrometry (MS). sielc.com

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm or 280 nm |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the identification and purity assessment of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide both retention time data for quantification and a mass spectrum for structural confirmation.

The analysis would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. A common stationary phase, such as a polysiloxane-based polymer, would separate the compound from any impurities. Upon elution from the column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the molecular structure by identifying characteristic fragments, such as the benzyl cation (m/z 91) and fragments corresponding to the pyrrolidinecarbothioate moiety. It is important to consider the thermal stability of the compound, as some complex molecules can undergo in-column degradation. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the molecule's chromophores: the benzene ring and the thioester group.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions associated with the aromatic system of the benzyl group. These typically appear at shorter wavelengths. Additionally, n→π* transitions, which are generally weaker, are expected from the non-bonding electrons on the sulfur and oxygen atoms of the thioester carbonyl group. researchgate.net For a closely related compound, experimental absorption maxima were identified at 248.0 nm and 281.0 nm. researchgate.net This technique is also valuable for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law.

Table 4: Electronic Absorption Data and Assignments

| Experimental λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|

| ~248 | High | π→π* transition (Benzene ring) |

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzymatic Target Binding and Inhibition Mechanisms

The interaction of carbamate (B1207046) inhibitors with FAAH is characterized by a mechanism-based, covalent modification of the enzyme's active site. nih.gov This interaction leads to the inactivation of the enzyme, preventing it from breaking down its natural substrates.

Kinetic analyses of carbamate inhibitors targeting FAAH reveal them to be potent, time-dependent inhibitors. nih.gov This inhibitory action is a result of the carbamate moiety covalently modifying a key serine residue in the enzyme's active site. While specific kinetic values for S-benzyl 1-pyrrolidinecarbothioate are not detailed in the reviewed literature, data from closely related O-aryl carbamates, such as URB597, provide representative insights into the kinetic profile of this inhibitor class.

These inhibitors typically display low nanomolar potency. nih.gov The mechanism involves the formation of a carbamoyl-enzyme complex, which effectively and often irreversibly inactivates the enzyme. This covalent-reversible manner of inhibition is a hallmark of this compound class. nih.gov

Table 1: Representative Kinetic Data for Carbamate-Based FAAH Inhibitors

| Compound | Type | IC₅₀ (nM) | Inhibition Mechanism |

|---|---|---|---|

| URB597 | O-aryl carbamate | 4.6 | Covalent, Time-dependent |

| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i) | Heterocyclic carbamate | 82 | Covalent-reversible |

| Benzyl (B1604629) (1H-benzo[d]imidazol-2-yl)carbamate (3h) | Heterocyclic carbamate | 55 | Covalent-reversible |

This table presents data for compounds structurally related to this compound to illustrate the typical kinetic profile of carbamate-based FAAH inhibitors. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

The crystal structure of FAAH reveals a dimeric enzyme with a catalytic triad (B1167595) composed of Ser241, Ser217, and Lys142. capes.gov.br Carbamate inhibitors like this compound are designed to fit within the enzyme's active site. The core of the inhibitory mechanism is the covalent modification of the catalytic nucleophile, Ser241. nih.gov

The carbamate's carbonyl group is electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of Ser241. nih.gov This reaction results in the formation of a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive. The inhibitor essentially acts as a substrate that, once bound, incapacitates the catalytic machinery. The potency and selectivity of these inhibitors are influenced by the different chemical groups attached to the carbamate core, which form hydrophobic and hydrogen-bond interactions within the enzyme's acyl-chain binding channel and active site. nih.gov

Receptor-Ligand Interaction Modalities

This compound and related carbamate inhibitors function as orthosteric inhibitors of FAAH. Orthosteric inhibitors bind directly to the enzyme's active site, the same location where the natural substrate, such as anandamide (B1667382), would bind. capes.gov.br

This binding is competitive in nature; the inhibitor effectively occupies the active site, physically blocking the substrate from accessing the catalytic machinery. This is distinct from allosteric modulators, which would bind to a different site on the enzyme to induce a conformational change that affects catalytic activity. The covalent modification of the catalytic Ser241 residue by the carbamate group is a definitive characteristic of orthosteric, mechanism-based inhibition. nih.gov

While the "S" designation in this compound indicates a specific stereoisomer, detailed studies directly comparing the inhibitory potency of the (S)- and (R)-enantiomers against FAAH are not prominently available in the reviewed scientific literature. However, stereochemistry is a critical factor in the activity of many enzyme inhibitors. The three-dimensional arrangement of atoms in a chiral molecule dictates its fit and orientation within a binding site. It is highly probable that one enantiomer of benzyl 1-pyrrolidinecarbothioate has a significantly better fit in the FAAH active site than the other, leading to greater inhibitory potency. This principle is well-established for other classes of enzyme inhibitors where different stereoisomers often exhibit vastly different biological activities.

Cellular Pathway Modulation Studies

The inhibition of FAAH by this compound has a direct and significant impact on cellular signaling pathways, primarily the endocannabinoid system. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). nih.gov

By irreversibly inhibiting FAAH, the compound prevents the breakdown of AEA. This leads to an accumulation of AEA in the brain and peripheral tissues. Elevated levels of anandamide enhance the activation of cannabinoid receptors, most notably the CB1 and CB2 receptors. This modulation of the endocannabinoid tone is the basis for the downstream physiological effects observed with FAAH inhibitors, such as analgesic and anxiolytic responses in non-clinical models. The action of this compound is therefore an indirect modulation of cannabinoid receptor pathways, achieved by increasing the concentration of the endogenous ligand.

Molecular Mechanisms of Cellular Antiproliferative Effects

The antiproliferative mechanisms of dithiocarbamates, the class of compounds to which this compound belongs, are multifaceted and often involve the modulation of cellular redox homeostasis and metal chelation. Dithiocarbamates are known to generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells. spandidos-publications.comnih.gov The interaction of dithiocarbamates with metal ions, particularly copper, can enhance their cytotoxic effects. nih.gov These copper complexes can inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of misfolded proteins and cell death. nih.gov

Furthermore, dithiocarbamates like pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) are well-documented inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. f1000research.com NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its inhibition can lead to apoptosis. The antiproliferative activity of some dithiocarbamate derivatives has also been linked to the induction of apoptosis through the upregulation of p53, a tumor suppressor protein, and the modulation of the Bcl-2 family of proteins. spandidos-publications.com Molecular docking studies of some dithiocarbamate derivatives have suggested that they can bind to the major groove of DNA, potentially interfering with DNA replication and transcription. nih.gov

The benzyl group in this compound likely enhances its lipophilicity, which could facilitate its transport across cell membranes and increase its intracellular concentration, thereby potentiating its antiproliferative activity. researchgate.net

Antimicrobial Action Mechanisms against Bacterial and Fungal Strains

The antimicrobial action of dithiocarbamates is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function. researchgate.netmdpi.com Pyrrolidine dithiocarbamate (PDTC) has demonstrated antibacterial activity that is significantly enhanced by the presence of zinc ions. spandidos-publications.commdpi.comresearchgate.net The proposed mechanism involves PDTC facilitating the entry of zinc into bacterial cells, where it can disrupt critical enzymatic processes. spandidos-publications.com Conversely, the antibacterial activity of PDTC can be diminished by copper ions, suggesting a complex interplay between the dithiocarbamate and different metal ions. spandidos-publications.comresearchgate.net

Dithiocarbamate-based compounds have been shown to disrupt the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. acs.orgfrontiersin.org This membrane disruption can occur through pore formation, as observed in studies with sequence-defined oligomers of dithiocarbamates. acs.orgacs.org Gold(III) dithiocarbamate complexes have been found to exert their antibacterial effect through a multimodal mechanism, including membrane damage and inhibition of bacterial thioredoxin reductase, an essential enzyme for redox balance. frontiersin.org

Antiviral Activity at the Molecular Level

The antiviral mechanism of dithiocarbamates, particularly pyrrolidine dithiocarbamate (PDTC), has been investigated against several viruses, including influenza virus and human rhinoviruses. oup.comresearchgate.netnih.gov A key mechanism appears to be the inhibition of viral RNA-dependent RNA polymerase, an essential enzyme for the replication of many RNA viruses. f1000research.comoup.com This inhibition is thought to be mediated by the chelation of divalent metal ions like zinc and copper, which are crucial for the polymerase's function. f1000research.comoup.com PDTC can increase the intracellular concentration of these metal ions, thereby enhancing the inhibition of the viral enzyme. f1000research.comoup.com

Beyond direct enzymatic inhibition, dithiocarbamates can also interfere with viral life cycles by modulating host cell pathways. For instance, PDTC has been shown to inhibit the replication of certain viruses by interfering with the ubiquitin-proteasome system, a cellular pathway that some viruses exploit for their replication. nih.gov Additionally, the antioxidant properties of dithiocarbamates can play a role in their antiviral effects by mitigating the oxidative stress induced by viral infections, which is often necessary for viral replication and the induction of apoptosis in host cells. nih.gov The presence of a benzyl group in this compound could influence its antiviral activity by enhancing its cellular uptake and interaction with viral or host cell components. oup.com

Antitubercular Mechanistic Insights

Dithiocarbamates have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis. nih.gov Studies on pyrrolidine dithiocarbamate (PDTC) and diethyldithiocarbamate (B1195824) (DETC) have shown their effectiveness against both growing and non-growing (persister) forms of M. tuberculosis. nih.gov The mechanism of action of these dithiocarbamates appears to be distinct from that of thiocarbamide-containing drugs like ethionamide, as their activity is not dependent on the activation by the mycobacterial monooxygenase EthA. nih.gov

The antitubercular activity of dithiocarbamates is likely linked to their metal-chelating properties, which can disrupt essential mycobacterial metalloenzymes. nih.gov Furthermore, some dithiocarbamate derivatives have been shown to alleviate anti-tuberculosis drug-induced liver injury by inhibiting inflammation and oxidative stress through the JAK2/STAT3 signaling pathway, suggesting a potential dual role in both combating the bacteria and mitigating side effects of treatment. nih.gov The complex cell wall of Mycobacterium tuberculosis, rich in mycolic acids, presents a significant barrier to many drugs. nih.govyoutube.comyoutube.comyoutube.com The lipophilic nature of the benzyl group in this compound could potentially aid in its penetration through this waxy barrier, enhancing its efficacy.

Comprehensive Structure-Activity Relationship Investigations for Specific Biological Endpoints

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, general SAR principles for dithiocarbamates and related structures can be inferred from the existing literature.

For antiproliferative activity , the nature of the substituents on the dithiocarbamate nitrogen atom significantly influences efficacy. Generally, smaller N-substituents on dithiocarbamate salts lead to higher antiproliferative activity, with activity decreasing as the size of the substituent increases. researchgate.net For instance, derivatives with butyl, isobutyl, and benzyl groups have shown lower activity compared to those with smaller methyl or ethyl groups. researchgate.net However, in other series of dithiocarbamate-chalcone derivatives, specific substitutions on the benzyl ring, such as electron-donating groups, have been shown to increase antiproliferative potency. researchgate.netnih.gov The presence of a benzyl group itself is often favored in certain scaffolds for its contribution to activity. mdpi.com

In the context of antimicrobial activity , the dithiocarbamate moiety is a critical pharmacophore. mdpi.com The length of the alkyl chain on the nitrogen atom plays a role, with longer chains sometimes leading to more potent antibacterial activity due to increased lipophilicity, which aids in penetrating the bacterial cell membrane. mdpi.com However, the specific substitutions on the benzyl ring and the nature of the amine in the dithiocarbamate are also crucial. For example, in a series of benzyl phenyl ketone derivatives, specific chloro and nitro substitutions on the phenyl ring resulted in potent antibacterial activity. nih.gov In another study on benzyl guanidine (B92328) derivatives, certain substitutions on the benzyloxy group led to potent activity against both Gram-positive and Gram-negative bacteria. acs.orgacs.org

Regarding antiviral activity , SAR studies on dithiocarbamates and related compounds have highlighted the importance of the dithiocarbamate group for metal chelation. f1000research.comoup.com In a series of imidazo[1,5-a]-1,3,5-triazine derivatives, the simultaneous presence of a benzyl and a thio structural unit was found to be essential for selective antiviral activity. oup.com This suggests that the combination of the benzyl group and the sulfur-containing moiety in this compound could be favorable for antiviral action.

For antitubercular activity , SAR studies on 1-aryl-5-benzylsulfanyltetrazoles indicated that substitutions on the benzyl moiety generally decrease activity. utexas.edu However, in a study of dithiocarbamate sugar derivatives, the replacement of a dimethyldithiocarbamate (B2753861) group with a pyrrolidine dithiocarbamate (PDTC) group, and modifications at another position with a benzyl group, led to potent and specific activity against M. tuberculosis. nih.gov This highlights the potential importance of the pyrrolidine dithiocarbamate structure in combination with other moieties for antitubercular efficacy.

Advanced Applications in Chemical Sciences and Materials

Role as Precursors in Complex Chemical Synthesis

There is no available scientific literature or research data detailing the use of S-benzyl 1-pyrrolidinecarbothioate as a precursor in complex chemical syntheses.

Catalytic Applications and Ligand Design

No research has been found that investigates the catalytic applications of this compound or its use in the design of ligands for catalytic processes.

Contributions to Advanced Materials and Nanotechnology

There are no published studies on the contributions of this compound to the development of advanced materials or its application in the field of nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.